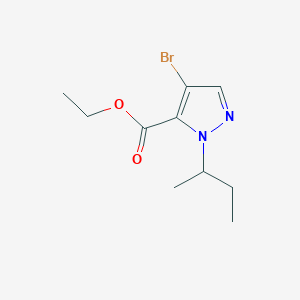

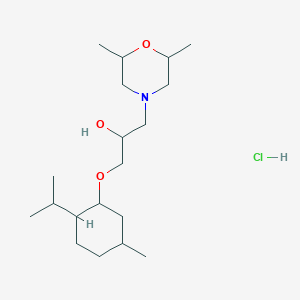

![molecular formula C25H27N5O4S B2415062 3-[2-({6-[4-(2-甲氧基苯基)哌嗪-1-基]嘧啶-4-基}硫代)乙酰氨基]苯甲酸甲酯 CAS No. 1251671-44-9](/img/structure/B2415062.png)

3-[2-({6-[4-(2-甲氧基苯基)哌嗪-1-基]嘧啶-4-基}硫代)乙酰氨基]苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-cyclohexyl-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide, also known as CPI-1189, is a novel compound that has attracted significant scientific interest due to its potential therapeutic applications. CPI-1189 belongs to the family of piperazinyl-benzamides and has been shown to exhibit significant pharmacological effects on the central nervous system.

科学研究应用

- 研究探讨了它对细胞增殖、凋亡和细胞周期调控的影响。 需要进一步研究以阐明其精确机制和作为抗癌剂的潜力 .

- 临床前研究表明,在炎症相关疾病的动物模型中取得了可喜的结果。 需要进行临床试验以验证其有效性 .

- 它可能在治疗高血压、心绞痛和其他心血管疾病方面有应用。 然而,还需要进一步的药理学研究 .

抗癌研究

神经药理学

抗炎特性

心血管应用

抗菌活性

化学合成和方法

总之,“3-[2-({6-[4-(2-甲氧基苯基)哌嗪-1-基]嘧啶-4-基}硫代)乙酰氨基]苯甲酸甲酯”在从癌症研究到合成方法的各个领域都很有前景。其多方面特性值得进一步研究和应用于靶向疗法。 请记住,虽然这些领域突出了其潜力,但严格的科学验证对于实际应用至关重要 .

作用机制

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as an antagonist . This means it binds to these receptors and blocks their activation by endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Biochemical Pathways

The antagonistic action of the compound on α1-ARs affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Pharmacokinetics

The compound exhibits promising pharmacokinetic properties. The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified the promising lead compounds . .

Result of Action

The antagonistic action of the compound on α1-ARs results in the modulation of the aforementioned disorders. It is also a significant target for new central nervous system (CNS) drug discovery . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .

生化分析

Biochemical Properties

The compound’s structure suggests it may interact with various enzymes, proteins, and other biomolecules. The presence of the methoxyphenyl group and piperazine ring could potentially allow it to interact with enzymes involved in methylation processes . The pyrimidinyl group might suggest potential interactions with nucleic acids or proteins that bind to them .

Cellular Effects

Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism . The presence of the methoxyphenyl and piperazine groups could suggest potential interactions with cellular receptors or enzymes, possibly influencing cellular signaling .

Molecular Mechanism

Its structure suggests it could potentially act as a ligand for certain cellular receptors or as an inhibitor or activator of certain enzymes . The presence of the methoxyphenyl and piperazine groups could suggest potential binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

Based on its structure, it is likely to be relatively stable under physiological conditions .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been specifically studied. Like many compounds, it is likely that its effects would vary with dosage, with potential threshold effects at lower dosages and possible toxic or adverse effects at high dosages .

Metabolic Pathways

The presence of the methoxyphenyl and piperazine groups could suggest potential involvement in methylation processes or pathways involving similar compounds .

Transport and Distribution

Based on its structure, it could potentially interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Its structure suggests it could potentially localize to specific compartments or organelles based on interactions with targeting signals or post-translational modifications .

属性

IUPAC Name |

methyl 3-[[2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4S/c1-33-21-9-4-3-8-20(21)29-10-12-30(13-11-29)22-15-24(27-17-26-22)35-16-23(31)28-19-7-5-6-18(14-19)25(32)34-2/h3-9,14-15,17H,10-13,16H2,1-2H3,(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNGQKLJPMJXFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2414984.png)

![ethyl {[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}acetate](/img/structure/B2414987.png)

![methyl 4-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2414989.png)

![3-(4-bromophenyl)-1-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2414993.png)

![Methyl 2-[2-(4-bromobenzoyl)imino-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2414994.png)

![N-[(4,4-Dimethyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2414997.png)

![2(1H)-Quinoxalinone, 4-[(2-chlorophenyl)methyl]-3,4-dihydro-](/img/structure/B2414999.png)

![(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2415002.png)